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molecular formula C11H13N3O B1462807 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline CAS No. 958245-18-6

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline

Cat. No. B1462807
M. Wt: 203.24 g/mol
InChI Key: JLIBQHGPJWSTQL-UHFFFAOYSA-N
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Patent
US08349880B2

Procedure details

Step D (2): 10% Palladium on carbon (250 mg) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole (2.56 g, 11.0 mmol) dissolved in methanol (150 mL). The flask was repeated evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. Purged with nitrogen gas. Filtered the crude reaction mixture through a short diatomaceous earth (Celite®) plug. Rinsed reaction vessel and plug with methanol. Concentrated filtrate in vacuo. Dried residue on high vacuum overnight to afford 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (2.25 g, 100% yield) as a blackish/grey waxy solid. LC-MS (M+H)+ 204.1. 1H NMR (500 MHz, chloroform-d) δ ppm 7.69 (s, 1 H) 7.01 (d, J=8.55 Hz, 1 H) 6.82 (s, 1 H) 6.33 (d, J=2.14 Hz, 1 H) 6.30 (d, J=8.55 Hz, 1 H) 3.78 (s, 3 H) 2.33 (s, 3 H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[N:12]1[CH:16]=[C:15]([CH3:17])[N:14]=[CH:13]1>[Pd].CO>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[N:12]1[CH:16]=[C:15]([CH3:17])[N:14]=[CH:13]1)[NH2:9]

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.56 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC(=C1)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 18 h under the hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was repeated evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen gas (double balloon)
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
Purged with nitrogen gas
FILTRATION
Type
FILTRATION
Details
Filtered the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture through a short diatomaceous earth (Celite®) plug
WASH
Type
WASH
Details
Rinsed
CUSTOM
Type
CUSTOM
Details
reaction vessel and plug with methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(N)C=CC1N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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